molecular formula C13H24Cl2N4 B15126854 5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride

5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride

Cat. No.: B15126854
M. Wt: 307.3 g/mol
InChI Key: NZYFJPWTUUUVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of an azepane ring, a pyrazine ring, and a dimethylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction.

    Dimethylation: The dimethylamine group is added via a methylation reaction using dimethyl sulfate or a similar reagent.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:

    Batch or Continuous Flow Synthesis: Depending on the scale, either batch or continuous flow synthesis methods are employed.

    Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide dihydrochloride
  • [(Azepan-4-yl)methyl]dimethylamine dihydrochloride
  • 1-(Azepan-4-yl)piperidin-4-ol dihydrochloride

Uniqueness

5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride is unique due to its specific combination of an azepane ring, a pyrazine ring, and a dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H24Cl2N4

Molecular Weight

307.3 g/mol

IUPAC Name

5-(azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride

InChI

InChI=1S/C13H22N4.2ClH/c1-17(2)13-10-15-12(9-16-13)8-11-4-3-6-14-7-5-11;;/h9-11,14H,3-8H2,1-2H3;2*1H

InChI Key

NZYFJPWTUUUVJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N=C1)CC2CCCNCC2.Cl.Cl

Origin of Product

United States

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